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Introduction: BW 348U87, chemically known as 2-acetylpyridine 5-[(2-

chloroanilino)thiocarbonyl]thiocarbonohydrazone, is an investigational compound identified as

a potent inhibitor of ribonucleotide reductase.[1] Developed by Burroughs Wellcome, this small

molecule was primarily evaluated for its synergistic antiviral activity when used in combination

with acyclovir against herpes simplex virus (HSV), particularly acyclovir-resistant strains.[1][2]

Further research has also explored its potential as a therapeutic agent for Chagas disease.

This document provides a technical summary of the preliminary efficacy studies of BW
348U87, detailing available quantitative data, experimental methodologies, and the underlying

mechanism of action.

Efficacy Data
The preclinical and clinical evaluation of BW 348U87 has spanned both antiviral and

antiparasitic applications. The following tables summarize the key quantitative findings from

these preliminary studies.

In Vitro Anti-parasitic Activity
A high-throughput screening of the ReFRAME library, a collection of compounds with known

clinical safety, identified BW 348U87 as a potent inhibitor of Trypanosoma cruzi, the causative

agent of Chagas disease.[3][4]
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Compound
Target
Organism

EC50 (nM) CC50 (nM)
Selectivity
Index (SI)

BW 348U87

Trypanosoma

cruzi (CA-I/72

strain)

0.63 ± 0.45 815 ± 215 1294

EC50: Half

maximal effective

concentration.

CC50: Half

maximal

cytotoxic

concentration

against C2C12

cardiomyocyte

host cells. SI =

CC50/EC50.[3]

In Vivo Anti-Herpes Simplex Virus (HSV) Activity
BW 348U87 was extensively studied in combination with acyclovir (ACV) for its ability to

potentiate the latter's antiviral effect against various HSV strains in murine models.

Animal Model HSV Strain Treatment Observation

Dorsum-infected

athymic nude mice

Wild-type HSV-1 &

HSV-2

Topical BW 348U87 +

ACV

Statistically significant

potentiation of ACV's

antiviral activity.[1]

Snout-infected

hairless mice

Wild-type HSV-1 &

HSV-2

Topical BW 348U87 +

ACV

Statistically significant

potentiation of ACV's

antiviral activity.[1]

Dorsum-infected

athymic nude mice

ACV-resistant HSV-1

(mutant strains)

Topical BW 348U87 +

ACV

Statistically significant

potentiation of ACV's

antiviral activity.[1]
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Clinical Efficacy against Acyclovir-Resistant HSV
An open-label clinical study was conducted to evaluate the efficacy of a topical combination of

BW 348U87 and acyclovir in HIV-infected patients with acyclovir-resistant anogenital HSV

infections.

Patient Population Treatment Primary Outcome Results

10 HIV-infected

patients with ACV-

resistant anogenital

HSV

Topical 3% BW

348U87 + 5%

Acyclovir

Complete

reepithelialization of

target lesions

1 out of 10 patients

achieved complete

reepithelialization.[2]

Therapeutic Effect

Transient

improvement was

frequently observed,

but the therapeutic

effect often ceased

before complete

lesion resolution.[2]

Experimental Protocols
High-Throughput Screening for Anti-Trypanosoma cruzi
Activity
This assay identified the potent in vitro activity of BW 348U87 against T. cruzi.

Cell and Parasite Culture:

C2C12 mouse myoblasts were used as host cells.

T. cruzi (CA-I/72 strain) were used for infection.

Assay Procedure:

Compounds from the ReFRAME library were pre-spotted on 1536-well clear-bottom black

plates.
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C2C12 cells were seeded into the plates and incubated.

The cells were then infected with T. cruzi.

After an incubation period to allow for parasite proliferation, the cells were fixed and stained

with a DNA-binding dye.

Automated microscopy and image analysis were used to quantify the number of host cell

nuclei and intracellular parasites.

The half-maximal effective concentration (EC50) against the parasite and the half-maximal

cytotoxic concentration (CC50) against the host cells were calculated to determine the

selectivity index (SI).

In Vivo Murine Models for HSV Infection
These models were employed to assess the potentiation of acyclovir's antiviral activity by BW
348U87.

Animal Models:

Athymic nude mice.

Hairless mice.

Infection Procedure:

The dorsal skin or snout of the mice was scarified.

A suspension of the respective HSV strain (wild-type or acyclovir-resistant) was applied to

the scarified area.

Treatment Protocol:

Topical formulations of BW 348U87, acyclovir, or a combination of both were applied to the

infected area.

Treatment was initiated shortly after infection and continued for a specified duration.
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Efficacy Evaluation:

The development and severity of herpetic lesions were scored daily.

Viral titers from the infected tissues were determined at the end of the study.

Statistical analysis was performed to compare the efficacy of the combination therapy to

monotherapy.

Clinical Trial for Acyclovir-Resistant HSV in HIV-Infected
Patients
This study evaluated the clinical utility of topical BW 348U87 in a patient population with a

significant unmet medical need.

Study Design:

Open-label, non-comparative study.

Inclusion Criteria:

HIV-infected patients.

Presence of anogenital mucocutaneous lesions due to HSV.

Confirmed acyclovir resistance of the HSV isolate.

Treatment Regimen:

A topical formulation containing 3% BW 348U87 and 5% acyclovir was applied to the

lesions.

Efficacy Assessment:

The primary endpoint was the complete reepithelialization of the target lesions.

The clinical response, including partial healing and changes in lesion size and symptoms,

was monitored throughout the study.
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Mechanism of Action and Signaling Pathways
BW 348U87 functions as an inhibitor of ribonucleotide reductase (RNR). This enzyme is crucial

for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, BW
348U87 depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs).

In the context of HSV infection, acyclovir is a prodrug that is converted to its active triphosphate

form by viral and cellular kinases. Acyclovir triphosphate then inhibits the viral DNA

polymerase, terminating viral DNA replication. The synergistic effect of BW 348U87 with

acyclovir is believed to arise from the dual blockade of viral DNA synthesis.
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Caption: Proposed synergistic mechanism of BW 348U87 and Acyclovir.

The diagram above illustrates the proposed mechanism. BW 348U87 inhibits ribonucleotide

reductase, reducing the availability of dNTPs required for viral DNA synthesis. Concurrently,

acyclovir is converted to its active form, which directly inhibits the viral DNA polymerase. This

dual-pronged attack on viral replication is thought to underlie the observed synergy.

Experimental Workflow
The general workflow for evaluating the in vivo efficacy of BW 348U87 in combination with

acyclovir in murine models is depicted below.
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Caption: In vivo efficacy evaluation workflow for BW 348U87.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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